molecular formula C19H16ClNO4 B11962666 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide CAS No. 853333-12-7

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide

Cat. No.: B11962666
CAS No.: 853333-12-7
M. Wt: 357.8 g/mol
InChI Key: NPTJNWAGZNAVBC-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, substituted with chloro and methoxy groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The chloro and methoxy groups are introduced onto the phenyl rings through electrophilic aromatic substitution reactions. Common reagents for these reactions include chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.

    Amidation: The final step involves the formation of the amide bond between the furan ring and the substituted phenyl rings. This can be achieved through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or hydrogen.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 3-hydroxy-4-methoxyphenyl derivatives.

    Substitution: Formation of 3-amino-4-methoxyphenyl derivatives.

Scientific Research Applications

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyacetophenone
  • 3-chloro-4-methoxybenzoic acid
  • 3-chloro-4-methoxybenzaldehyde

Uniqueness

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide is unique due to the presence of both chloro and methoxy groups on the phenyl rings, as well as the furan ring structure. This combination of functional groups and ring systems imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

853333-12-7

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO4/c1-23-14-5-3-4-13(11-14)21-19(22)18-9-8-16(25-18)12-6-7-17(24-2)15(20)10-12/h3-11H,1-2H3,(H,21,22)

InChI Key

NPTJNWAGZNAVBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC)Cl

Origin of Product

United States

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